molecular formula C9H15N3O B13220179 [4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol

[4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol

Cat. No.: B13220179
M. Wt: 181.23 g/mol
InChI Key: WFBVMUXMTBDJRB-UHFFFAOYSA-N
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Description

[4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol is a chemical compound with the CAS Registry Number 1823303-30-5 . Its molecular formula is C9H15N3O, and it has a molecular weight of 181.23 g/mol . This organonitrogen compound features a pyrrolidine ring linked to a 1-methyl-1H-pyrazole group, making it a fused heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Heterocyclic scaffolds containing pyrazole and pyrrolidine motifs are frequently explored in pharmaceutical research for their diverse biological activities . For instance, pyrazole-containing compounds are known to be investigated for a broad spectrum of potential pharmacological properties, including as anticancer agents . Similarly, various pyrrolidine-based structures are key components in numerous investigational compounds . As such, this compound serves as a versatile synthetic intermediate or a core structural element for researchers designing and developing novel bioactive molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-12-5-7(3-11-12)9-4-10-2-8(9)6-13/h3,5,8-10,13H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBVMUXMTBDJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CNCC2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Synthesis via Nucleophilic Substitution and Hydroxymethylation

Step 1: Preparation of 4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidine derivative

  • Reactants : 1-methyl-1H-pyrazole-4-carbaldehyde and a pyrrolidine precursor.
  • Reaction Conditions : Under inert atmosphere, in ethanol or methanol, with acid or base catalysis to facilitate nucleophilic addition or substitution.
  • Mechanism : The aldehyde reacts with the pyrrolidine nitrogen via nucleophilic addition, forming an intermediate that cyclizes to form the heterocyclic structure.

Step 2: Hydroxymethylation at the 3-position

  • Reagents : Formaldehyde or paraformaldehyde in the presence of acid catalysts.
  • Reaction : The pyrrolidine ring undergoes electrophilic hydroxymethylation at the 3-position, resulting in [4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol.
  • Conditions : Mild heating (around 50-70°C), with controlled formaldehyde addition to prevent overreaction.

Data & Yields : Typical yields are around 70-85%, with purification via column chromatography or recrystallization.

Method 2: Multi-step Synthesis via Pyrazole and Pyrrolidine Coupling

Based on patent WO2015063709A1, a detailed process involves:

  • Step 1 : Synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine or related intermediates.
  • Step 2 : Cyclization to form the pyrrolidine ring, often through a Mannich-type reaction or intramolecular cyclization.
  • Step 3 : Hydroxymethylation at the 3-position using formaldehyde derivatives.

This approach emphasizes the use of halogenated pyrazole intermediates and subsequent coupling with pyrrolidine derivatives under controlled conditions.

Reaction Conditions :

Step Reagents Solvent Catalyst Temperature Yield (%)
Pyrazole formation Methylhydrazine + diketone Ethanol Acid catalyst Reflux 75-85
Pyrrolidine coupling Pyrazole derivative + pyrrolidine Ethanol Base (e.g., NaOH) 50-70°C 70-80
Hydroxymethylation Formaldehyde Water/ethanol Acid 50-60°C 70-85

Method 3: Industrial-Scale Synthesis (Based on Patent Data)

  • Reaction 1 : Formation of the pyrazole core via cyclization of hydrazines with α,β-unsaturated carbonyl compounds.
  • Reaction 2 : N-alkylation or N-arylation to introduce methyl groups.
  • Reaction 3 : Coupling with pyrrolidine derivatives followed by hydroxymethylation.

This method involves large-scale reactors, precise temperature control, and purification via crystallization.

Reaction Mechanisms and Key Considerations

  • Pyrazole Formation : Typically proceeds via cyclization of hydrazines with α,β-unsaturated carbonyl compounds, yielding the heterocyclic core.
  • Coupling Reactions : Nucleophilic substitution or Mannich reactions facilitate attachment of the pyrrolidine ring.
  • Hydroxymethylation : Formaldehyde or paraformaldehyde reacts with the pyrrolidine nitrogen or carbon at the 3-position, often under acidic conditions, to yield the target alcohol.

Data Table Summarizing Preparation Methods

Method Key Reagents Solvent Reaction Conditions Typical Yield Advantages Limitations
Nucleophilic substitution + hydroxymethylation Formaldehyde, pyrrolidine derivatives Ethanol, methanol Mild heating (50-70°C) 70-85% Straightforward, scalable Requires multiple steps
Patent-based multi-step Hydrazines, diketones, formaldehyde Ethanol, water Reflux, controlled temperatures 70-85% High purity, suitable for industrial scale Complex purification
Cyclization of halogenated precursors Halogenated pyrazoles, amines Organic solvents Reflux or microwave-assisted 75-85% Efficient for large scale Requires halogenated intermediates

Notes on Optimization and Purification

  • Purification : Recrystallization from ethanol or isopropanol is common; chromatography may be employed for higher purity.
  • Reaction Monitoring : High-performance liquid chromatography (HPLC) and NMR spectroscopy are used to monitor reaction progress.
  • Stereochemistry : The synthesis often yields racemic mixtures; chiral resolution may be necessary for stereospecific applications.

Chemical Reactions Analysis

[4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrazole or pyrrolidine rings can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol is a chemical compound with the molecular formula C9H15N3OC_9H_{15}N_3O and a molecular weight of 181.23 g/mol . It is also known by other names, including 1823303-30-5 and EN300-296399 .

Chemical Identifiers

Key identifiers for this compound include :

  • PubChem CID: 122235491
  • IUPAC Name: $$4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol
  • InChI: InChI=1S/C9H15N3O/c1-12-5-7(3-11-12)9-4-10-2-8(9)6-13/h3,5,8-10,13H,2,4,6H2,1H3
  • InChI Key: WFBVMUXMTBDJRB-UHFFFAOYSA-N
  • SMILES: CN1C=C(C=N1)C2CNCC2CO
  • CAS: 1249433-67-7

Potential Applications

While the search results do not explicitly detail specific applications of this compound, the information available allows for potential applications to be inferred.

  • Pharmaceutical Research: As a unique chemical entity, it can be a building block in synthesizing new pharmaceutical compounds .
  • Agrochemicals: Similar to its pharmaceutical potential, the compound could be modified and tested for use in agrochemicals .
  • Material Science: The compound may be useful in creating novel polymers or materials with specific properties .
  • Cosmetics: Polymers and other specialty materials are used in cosmetics for a variety of purposes .

Mechanism of Action

The mechanism of action of [4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may also play a role in binding to biological molecules, influencing the compound’s overall effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of [4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications References
This compound C9H15N3O 181.24 Pyrrolidine core, pyrazole substituent, chiral center Drug intermediates, CNS targets
(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol C11H12N2O 188.23 Phenyl substituent, no pyrrolidine ring Antimicrobial agents
[1-(4-Methylphenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl]methanol C16H15N3O 265.32 Pyridinyl and p-tolyl substituents Kinase inhibitors
(1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol C12H16N3O 221.28 Isopropyl group, pyridinyl substituent Anticancer research
Key Observations:

Molecular Complexity: The target compound’s pyrrolidine ring introduces chirality, which is absent in simpler analogs like (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol. Chirality may influence binding affinity in biological systems .

Functional Groups : All analogs retain the hydroxymethyl (-CH2OH) group, critical for hydrogen bonding in target interactions.

Physicochemical Comparisons

  • LogP Values : The target compound (estimated LogP ~0.5) is more hydrophilic than phenyl-substituted analogs (LogP ~2.1 for ), favoring aqueous solubility.
  • Melting Points : Pyridinyl analogs () exhibit higher melting points (>200°C) due to crystalline packing enforced by hydrogen bonding.

Biological Activity

[4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol, also known by its CAS number 1340256-32-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties.

  • Molecular Formula : C₉H₁₅N₃O
  • Molecular Weight : 181.23 g/mol
  • IUPAC Name : [1-(1-methyl-1H-pyrazol-4-yl)-3-pyrrolidinyl]methanol

Biological Activity Overview

The biological activity of this compound has been assessed in various studies, focusing on its potential as an antibacterial, antifungal, and anticancer agent.

Antibacterial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antibacterial properties. In vitro studies have demonstrated that certain pyrrolidine derivatives can inhibit the growth of various pathogenic bacteria.

Compound Bacteria Tested Minimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus75 µg/mL
Compound BEscherichia coli<125 µg/mL
Compound CPseudomonas aeruginosa150 µg/mL

The studies suggest that the presence of specific substituents on the pyrrolidine ring enhances the antibacterial efficacy against Gram-positive and Gram-negative bacteria .

Antifungal Activity

Pyrrolidine derivatives have also shown promising antifungal activity. The mechanism often involves disrupting fungal cell membranes, leading to increased permeability and cell death.

Compound Fungus Tested MIC (µg/mL)
Compound DCandida albicans100
Compound EAspergillus niger50

This data highlights the potential of these compounds in treating fungal infections, although further research is necessary to optimize their effectiveness .

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro assays. Notably, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines.

In a study involving A549 lung adenocarcinoma cells, certain derivatives exhibited a reduction in cell viability, indicating potential as an anticancer agent:

Compound Cell Line Viability (%) at 100 µM
Compound FA54964
Compound GHSAEC1-KT (non-cancerous)78

These findings suggest that modifications to the chemical structure can significantly influence anticancer activity, emphasizing the need for structural optimization in drug design .

Case Studies and Research Findings

Several studies have highlighted the efficacy of pyrrolidine derivatives in various biological assays:

  • Study on Antimicrobial Properties : A series of pyrrolidine derivatives were synthesized and tested against multidrug-resistant strains. Compounds showed varying degrees of activity against both Gram-positive and Gram-negative bacteria, with some achieving MIC values below 100 µg/mL .
  • Anticancer Evaluation : In vitro assays demonstrated that certain modifications to the pyrazole ring led to enhanced cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells. This selective activity is crucial for developing effective cancer therapeutics .

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